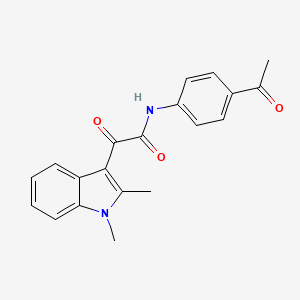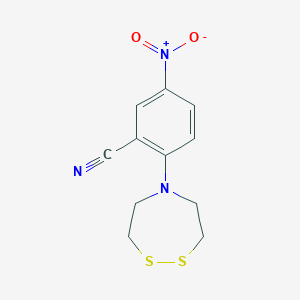![molecular formula C22H16ClFN6OS B2689755 N-(2-chloro-4-methylphenyl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide CAS No. 1207052-43-4](/img/no-structure.png)
N-(2-chloro-4-methylphenyl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chloro-4-methylphenyl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H16ClFN6OS and its molecular weight is 466.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Molecular Probes for A2A Adenosine Receptor
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine derivatives, like SCH 442416, demonstrate high affinity and selectivity as antagonists for the human A2A adenosine receptor (AR). These compounds have been modified to include various functional groups, enabling their use as molecular probes for studying the A2AAR. The modifications include ether-linked chain substituents at the phenyl group, enabling applications in PET imaging and fluorescent labeling for biological assays (Kumar et al., 2011).
Insecticidal Applications
Compounds incorporating the thiadiazole moiety, related to the chemical structure of interest, have been synthesized and assessed for their insecticidal properties against the cotton leafworm, Spodoptera littoralis. These studies demonstrate the potential of heterocyclic compounds in developing new insecticidal agents, showing a practical application in agricultural research (Fadda et al., 2017).
Antioxidant and Anticancer Properties
Triazolo-thiadiazoles, structurally similar to the compound , have been investigated for their antioxidant properties through various assays. Additionally, their anticancer activity was explored in HepG2 cells, where they exhibited significant cytotoxic effects, indicating their potential as therapeutic agents in cancer treatment (Sunil et al., 2010).
Synthesis and Bioactivity of Heterocycles
The synthesis of novel heterocyclic compounds, including pyrazolo and triazolo derivatives, has shown significant anti-inflammatory and antimicrobial activities. These compounds are synthesized through reactions involving pyrazole and thiadiazole moieties, suggesting a wide range of applications in medicinal chemistry and drug development (Sunder et al., 2013).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-chloro-4-methylphenyl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide involves the reaction of 2-chloro-4-methylaniline with 2-bromoacetyl chloride to form N-(2-chloro-4-methylphenyl)-2-bromoacetamide. This intermediate is then reacted with 9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-thiol in the presence of a base to form the final product.", "Starting Materials": [ "2-chloro-4-methylaniline", "2-bromoacetyl chloride", "9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-thiol", "base" ], "Reaction": [ "Step 1: 2-chloro-4-methylaniline is reacted with 2-bromoacetyl chloride in the presence of a base to form N-(2-chloro-4-methylphenyl)-2-bromoacetamide.", "Step 2: N-(2-chloro-4-methylphenyl)-2-bromoacetamide is then reacted with 9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-thiol in the presence of a base to form the final product, N-(2-chloro-4-methylphenyl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide." ] } | |
| 1207052-43-4 | |
Formule moléculaire |
C22H16ClFN6OS |
Poids moléculaire |
466.92 |
Nom IUPAC |
N-(2-chloro-4-methylphenyl)-2-[[11-(4-fluorophenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C22H16ClFN6OS/c1-13-2-7-17(16(23)10-13)25-20(31)12-32-22-27-26-21-19-11-18(14-3-5-15(24)6-4-14)28-30(19)9-8-29(21)22/h2-11H,12H2,1H3,(H,25,31) |
Clé InChI |
LXSGONVAWLSSIC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C3N2C=CN4C3=CC(=N4)C5=CC=C(C=C5)F)Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


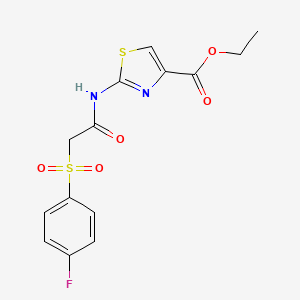
![ethyl 4-[2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl]piperazine-1-carboxylate](/img/structure/B2689673.png)
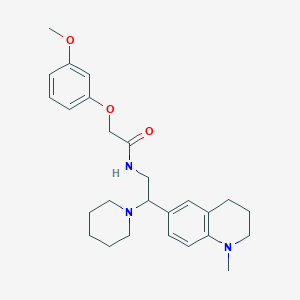
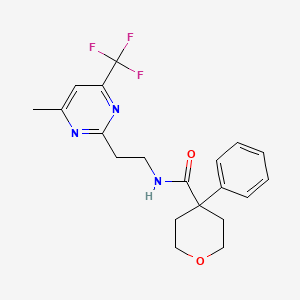
![4-(4-chlorophenyl)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-oxobutanamide](/img/structure/B2689677.png)

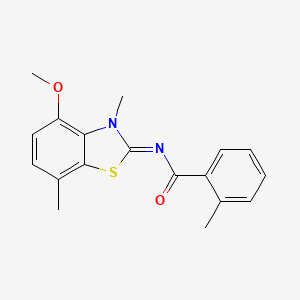
![N-tert-butyl-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2689682.png)

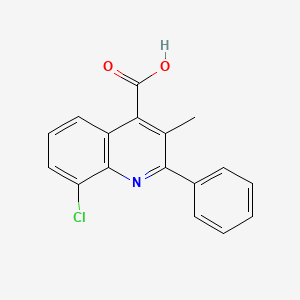
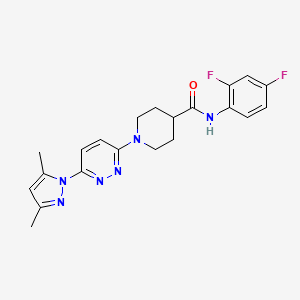
![N-(2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2689689.png)
